Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride is likely a complex organic compound. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, (3R,4S)-4-Methyl-3-hexanol, was synthesized using compound 2 prepared from D-mannitol as the chiral precursor .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the piperidine ring and the various functional groups attached to it. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve various types of organic reactions. For example, Claisen, Cope, and related [3,3]-sigmatropic rearrangements are often used in the synthesis of complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular weight, and the specific functional groups present would all influence its properties .Scientific Research Applications
Photochemical Dimerization
Research by Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones, revealing insights into the chemical behavior of related compounds under ultraviolet irradiation. This work could suggest potential routes for modifying or synthesizing derivatives of the target compound through photochemical reactions (Taylor & Kan, 1963).
Synthesis and Biological Activities
Marastoni et al. (2004) described the synthesis and biological activities of methyl 3,4-epoxypiperidine-3-carboxylate tripeptide derivatives, focusing on their role as proteasome inhibitors. This research highlights the potential of piperidine derivatives in the development of pharmacologically active molecules, particularly those targeting the proteasome for therapeutic applications (Marastoni et al., 2004).
Methyl Esters Preparation
Investigations into the preparation of methyl esters by Radin et al. (1960) may offer methodologies relevant to the synthesis and manipulation of methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate; hydrochloride, particularly in the context of esterification and methylation reactions (Radin, Hajra, & Akahori, 1960).
Characterization and Synthesis of Benzazepine Derivatives
Guerrero et al. (2014) characterized benzazepine derivatives, providing insights into the synthesis and structural analysis of complex cyclic compounds. Such research could inform the synthesis and characterization strategies for the target compound, especially regarding its cyclic piperidine core (Guerrero et al., 2014).
Enantioselective Synthesis
Wang et al. (2018) studied the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which directly relates to the manipulation of piperidine derivatives for the synthesis of biologically active compounds. This research underscores the significance of stereochemistry in the synthesis and application of piperidine-based compounds (Wang, Zhao, Xue, & Chen, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-12-7-6-10-5-4-9(7,14-3)8(11)13-2;/h7,10H,4-6H2,1-3H3;1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNLUGFCEJBZBJ-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(C(=O)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(C(=O)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.